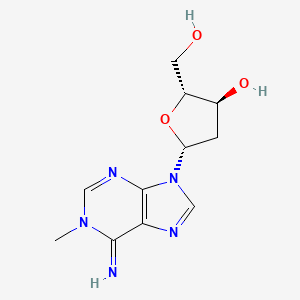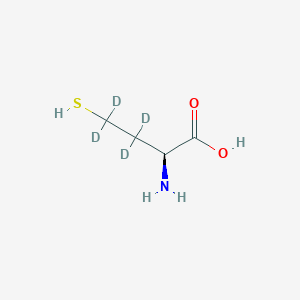
L-Homocysteine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Homocysteine-d4 is a deuterated form of L-Homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. This compound is particularly significant in clinical research for the quantification of total homocysteine levels in human plasma or serum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Homocysteine-d4 is synthesized through the reduction of d8-homocystine. The process involves the use of a reduction solution and an internal standard solution, followed by protein precipitation . The reaction conditions typically include incubation at room temperature and subsequent cooling at 4°C before centrifugation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Homocysteine-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to homocystine.
Reduction: Conversion back to homocysteine.
Substitution: Formation of mixed disulfides with cysteine.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as dithiothreitol.
Substitution: Requires the presence of cysteine and appropriate buffers.
Major Products Formed
Oxidation: Homocystine.
Reduction: this compound.
Substitution: Mixed disulfides with cysteine.
Wissenschaftliche Forschungsanwendungen
L-Homocysteine-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of homocysteine levels.
Biology: Studying the metabolism of methionine and related pathways.
Medicine: Investigating the role of homocysteine in cardiovascular diseases and other health conditions.
Industry: Quality control and validation of analytical methods in pharmaceutical and clinical laboratories.
Wirkmechanismus
L-Homocysteine-d4 exerts its effects primarily through its role in the methionine metabolism pathway. It is involved in the remethylation cycle, where it is converted back to methionine, and the transsulfuration pathway, where it is converted to cysteine . These pathways are crucial for maintaining cellular function and redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Homocysteine: The non-deuterated form, commonly found in biological systems.
L-Cysteine: Another sulfur-containing amino acid involved in similar metabolic pathways.
S-Adenosyl-L-Homocysteine: A related compound formed during the transmethylation of methionine.
Uniqueness
L-Homocysteine-d4 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated homocysteine in complex biological samples .
Eigenschaften
Molekularformel |
C4H9NO2S |
|---|---|
Molekulargewicht |
139.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1/i1D2,2D2 |
InChI-Schlüssel |
FFFHZYDWPBMWHY-ZNWYHXRZSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])S |
Kanonische SMILES |
C(CS)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


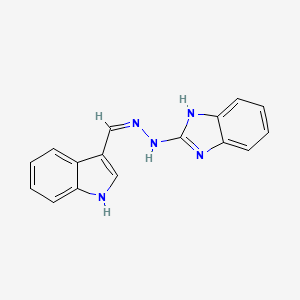


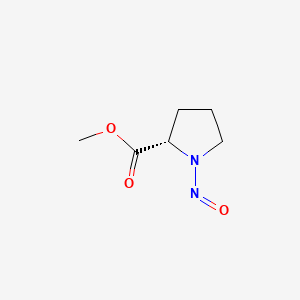
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
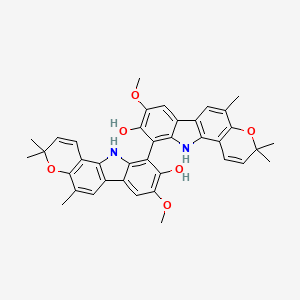
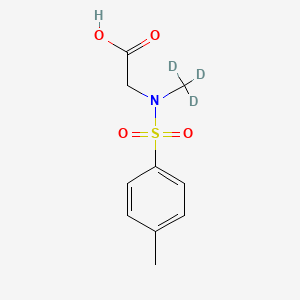
![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)



![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
